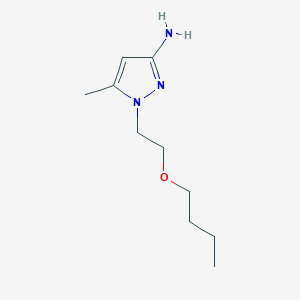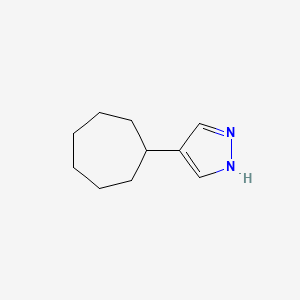
Sodium 4-chloro-6-methylpyrimidin-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-chloro-6-methylpyrimidin-2-olate is a chemical compound with the molecular formula C5H4ClN2NaO. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-6-methylpyrimidin-2-olate typically involves the reaction of 4-chloro-6-methylpyrimidine with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and automated crystallization systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-chloro-6-methylpyrimidin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into 4-chloro-6-methylpyrimidine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrimidine N-oxides
Reduction: 4-chloro-6-methylpyrimidine
Substitution: Various substituted pyrimidine derivatives
Applications De Recherche Scientifique
Sodium 4-chloro-6-methylpyrimidin-2-olate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of Sodium 4-chloro-6-methylpyrimidin-2-olate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. In biological systems, it may interfere with nucleic acid synthesis or function, leading to its potential use as an antiviral or anticancer agent.
Comparaison Avec Des Composés Similaires
4-chloro-6-methylpyrimidine: A precursor in the synthesis of Sodium 4-chloro-6-methylpyrimidin-2-olate.
2-amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
4-chloro-6-methyl-2-pyrimidinamine: Used in similar applications in chemistry and biology.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for aqueous reactions. Its specific substitution pattern also provides distinct reactivity compared to other pyrimidine derivatives, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H4ClN2NaO |
|---|---|
Poids moléculaire |
166.54 g/mol |
Nom IUPAC |
sodium;4-chloro-6-methylpyrimidin-2-olate |
InChI |
InChI=1S/C5H5ClN2O.Na/c1-3-2-4(6)8-5(9)7-3;/h2H,1H3,(H,7,8,9);/q;+1/p-1 |
Clé InChI |
YZJFWVYBSKOSNS-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=NC(=N1)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


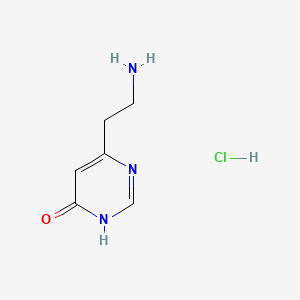
![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
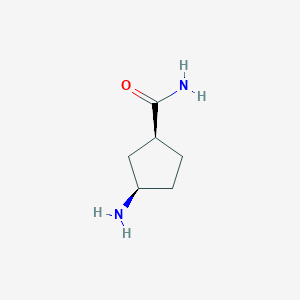


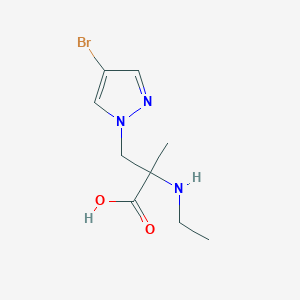

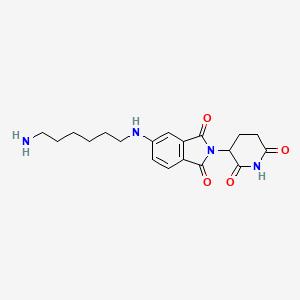

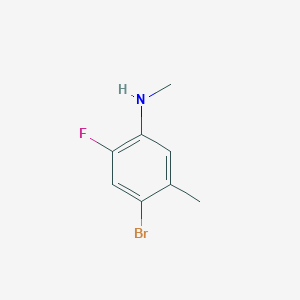
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
